methyl (3S)-3-acetamido-4-methylpentanoate
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Overview
Description
Methyl (3S)-3-acetamido-4-methylpentanoate is an organic compound with a specific stereochemistry. It is a derivative of amino acids and is often used in various chemical and biological research applications. The compound’s structure includes an acetamido group, a methyl group, and a pentanoate ester, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-acetamido-4-methylpentanoate typically involves the esterification of the corresponding amino acid derivative. One common method is the reaction of (3S)-3-acetamido-4-methylpentanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of protective groups and subsequent deprotection steps may also be employed to ensure the desired stereochemistry and functional group integrity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-acetamido-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl (3S)-3-acetamido-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research into its pharmacological properties and potential therapeutic uses is ongoing.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which methyl (3S)-3-acetamido-4-methylpentanoate exerts its effects involves its interaction with specific molecular targets. The acetamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ester group can be hydrolyzed to release the active amino acid derivative, which can then participate in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S)-3-acetamido-4-methylbutanoate
- Methyl (3S)-3-acetamido-4-methylhexanoate
- Ethyl (3S)-3-acetamido-4-methylpentanoate
Uniqueness
Methyl (3S)-3-acetamido-4-methylpentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
505093-03-8 |
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Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl (3S)-3-acetamido-4-methylpentanoate |
InChI |
InChI=1S/C9H17NO3/c1-6(2)8(10-7(3)11)5-9(12)13-4/h6,8H,5H2,1-4H3,(H,10,11)/t8-/m0/s1 |
InChI Key |
WAXGAANECYEIEY-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@H](CC(=O)OC)NC(=O)C |
Canonical SMILES |
CC(C)C(CC(=O)OC)NC(=O)C |
Origin of Product |
United States |
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